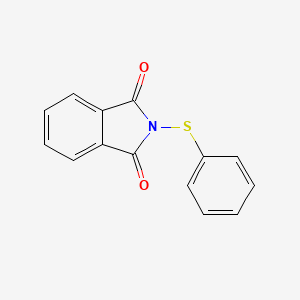

N-(Phenylthio)phthalimide

概要

説明

N-(Phenylthio)phthalimide is an N-substituted phthalimide, known for its role as a sulphenylating agent. This compound is characterized by its molecular formula C14H9NO2S and a molecular weight of 255.29 g/mol . It is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but insoluble in water .

準備方法

Synthetic Routes and Reaction Conditions: N-(Phenylthio)phthalimide can be synthesized through the reaction of phthalimide with phenylthiohydrazine or chloroform . Another method involves the reaction of phthalic anhydride with phenylthiol in the presence of a base . The reaction typically requires heating and can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using phthalic anhydride and phenylthiol under controlled conditions to ensure high purity and yield. The process may include steps such as recrystallization and purification to obtain the final product .

化学反応の分析

Types of Reactions: N-(Phenylthio)phthalimide undergoes various chemical reactions, including:

Sulfenylation: It acts as a sulfenylating agent in the synthesis of α-phenylthio-ketones and α-phenylthio-aldehydes from aldehydes and ketones.

Substitution: It can be used in the sulfenylation of ylides and β-keto esters.

Oxidation and Reduction: While specific oxidation and reduction reactions are less documented, its sulfur-containing structure suggests potential reactivity under appropriate conditions.

Common Reagents and Conditions:

Sulfenylation Reactions: Typically involve the use of bases and solvents like DMSO or dichloromethane.

Substitution Reactions: Often require catalysts such as anhydrous cerium chloride (CeCl3) to facilitate the reaction.

Major Products:

α-Phenylthio-ketones and α-Phenylthio-aldehydes: Formed from aldehydes and ketones.

3-Sulfenyl Indoles: Produced from indoles.

Optically Active 3-Phenylthiooxindoles: Derived from unprotected 3-substituted oxindoles.

科学的研究の応用

Biochemical Inhibition

1.1 Inhibition of Trehalose-6-Phosphate Phosphatases

N-(Phenylthio)phthalimide has been identified as a potent inhibitor of trehalose-6-phosphate phosphatases (TPPs) in nematodes. In studies, it demonstrated apparent inhibition constants () of 1.0 μM and 0.56 μM against TPPs from Ancylostoma ceylanicum and Toxocara canis, respectively . The compound acts as a suicide inhibitor, covalently binding to a conserved cysteine residue near the active site of these enzymes. This mechanism was validated through site-directed mutagenesis, confirming the specificity of the compound's action on nematode TPPs .

1.2 Antifungal Activity Against Fusarium graminearum

In addition to its nematicidal properties, this compound has been shown to inhibit the biosynthesis of deoxynivalenol (DON), a mycotoxin produced by Fusarium graminearum. This inhibition is crucial for controlling mycotoxin contamination in crops, particularly wheat . Laboratory tests indicated that the compound effectively reduced the growth of Fusarium graminearum hyphae and significantly decreased the production of type B trichothecene toxins at various concentrations .

Agricultural Applications

2.1 Control of Wheat Toxins

The application of this compound in agriculture focuses on its ability to mitigate wheat scab caused by Fusarium graminearum. Research indicates that this compound can inhibit the expression of the Tri5 gene responsible for trichothecene toxin production, thus reducing toxin levels in wheat . Field trials have demonstrated that applying this compound at specified dosages significantly lowers the incidence of these harmful toxins, thereby enhancing food safety.

| Application | Target Organism | Effect | Dosage |

|---|---|---|---|

| Inhibition of TPPs | Ancylostoma ceylanicum, Toxocara canis | Enzyme activity reduction | 1.0 μM - 0.56 μM |

| Control of DON production | Fusarium graminearum | Reduced toxin synthesis | 10-100 g/hm² |

Case Studies and Research Findings

3.1 Case Study: Nematode Inhibition

In a study examining various compounds for their inhibitory effects on nematode TPPs, this compound was highlighted for achieving over 80% inhibition in enzyme activity at a concentration of 25 μM, outperforming other tested compounds . This finding underscores its potential as a therapeutic agent against parasitic infections.

3.2 Case Study: Wheat Scab Management

Field experiments conducted to assess the efficacy of this compound against wheat scab demonstrated significant reductions in both fungal growth and toxin levels when applied during critical growth stages of wheat . The results indicate that timely application can effectively control both the pathogen and its associated mycotoxins.

作用機序

N-(Phenylthio)phthalimide exerts its effects primarily through sulfenylation, where it transfers a phenylthio group to target molecules. This mechanism is particularly effective in inhibiting enzymes such as trehalose-6-phosphate phosphatases in nematodes, where it acts as a suicide inhibitor by conjugating a conserved cysteine residue near the active site . This inhibition disrupts the enzyme’s function, leading to potential therapeutic effects against parasitic infections .

類似化合物との比較

N-Phenylphthalimide Derivatives: Such as 2-(3,4-dichlorophenyl)isoindoline-1,3-dione, 2-(2,4-dichlorophenyl)isoindoline-1,3-dione, and 2-(2,4,5-trichlorophenyl)isoindoline-1,3-dione.

Phthalimide Derivatives: Including various N-substituted phthalimides used in organic synthesis and medicinal chemistry.

Uniqueness: N-(Phenylthio)phthalimide is unique due to its sulfur-containing structure, which imparts distinct reactivity and biological activity compared to other phthalimide derivatives. Its ability to act as a sulfenylating agent and enzyme inhibitor sets it apart from similar compounds .

生物活性

N-(Phenylthio)phthalimide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agricultural science. This article delves into its synthesis, biological mechanisms, and potential applications, supported by recent research findings and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through the reaction of phthalic anhydride with phenylthiol, resulting in a compound that features a phthalimide core modified with a phenylthio group. This modification is crucial for its biological activity, influencing its interaction with various biological targets.

1. Anthelmintic Properties

This compound has been identified as a potent inhibitor of trehalose-6-phosphate phosphatases (TPPs) in nematodes. Research indicates that it exhibits Ki values of 1.0 μM and 0.56 μM against TPPs from Ancylostoma ceylanicum and Toxocara canis, respectively . The compound acts as a suicide inhibitor , covalently binding to a conserved cysteine residue near the active site of these enzymes, thereby disrupting their function.

Table 1: Inhibition Potency of this compound on Nematode TPPs

| Nematode Species | Ki Value (μM) |

|---|---|

| Ancylostoma ceylanicum | 1.0 |

| Toxocara canis | 0.56 |

This inhibition leads to significant reductions in nematode viability during whole organism assays, demonstrating its potential as an anthelmintic agent.

2. Anti-inflammatory Activity

In addition to its anthelmintic effects, this compound has shown promising anti-inflammatory properties. A study evaluated its ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The compound demonstrated significant inhibition of NO production and down-regulated the expression of inducible nitric oxide synthase (iNOS), as well as pro-inflammatory cytokines such as TNF-α and IL-1β .

Table 2: Anti-inflammatory Activity of this compound

| Parameter | Result |

|---|---|

| IC50 for NO production | 8.7 µg/mL |

| Inhibition of iNOS expression | Significant down-regulation |

| Effect on TNF-α production | Inhibited |

These findings suggest that this compound could be developed into therapeutic agents for inflammatory diseases.

3. Agricultural Applications

This compound also exhibits herbicidal activity against various plant species, including Brassica campestris and Amaranthus retroflexus. Molecular docking studies have indicated that this compound targets mitochondrial enzymes in plants, leading to effective weed control . Furthermore, it has been shown to inhibit the synthesis of type B trichothecene toxins produced by Fusarium graminearum, a significant pathogen affecting wheat crops .

Table 3: Herbicidal Activity Against Target Species

| Plant Species | Activity Level |

|---|---|

| Brassica campestris | Effective |

| Amaranthus retroflexus | Effective |

Case Study 1: Inhibition of Nematode TPPs

In laboratory settings, this compound was tested against various nematodes, demonstrating over 80% inhibition of TPP activity at concentrations around 25 µM. This study highlights its potential use in veterinary medicine and agriculture for controlling parasitic infections .

Case Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory effects of this compound in murine models showed that treatment significantly reduced levels of inflammatory markers in serum and tissue samples following LPS exposure . This positions the compound as a candidate for further development in treating inflammatory diseases.

特性

IUPAC Name |

2-phenylsulfanylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMHKBABHRKQHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408577 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14204-27-4 | |

| Record name | N-(Phenylthio)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。